molecular formula C10H16O5 B562495 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester CAS No. 106685-66-9

3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester

Cat. No. B562495
M. Wt: 216.233
InChI Key: CWUSSQJYTJBVNJ-UHFFFAOYSA-N
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Description

3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester , also known by its chemical formula C10H10D6O5 , is a compound used in proteomics research applications. It is a derivative of butanoic acid with an acetoxy group and a methylpropyl ester group attached to the keto (oxo) position. The deuterium substitution in its structure indicates that some of the hydrogen atoms are replaced by deuterium isotopes .


Synthesis Analysis

The synthetic pathway for this compound involves the esterification of 3-oxobutanoic acid with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through nucleophilic acyl substitution, resulting in the formation of the ester. Deuterium-labeled reagents can be used to introduce deuterium atoms at specific positions during the synthesis .


Molecular Structure Analysis

The molecular formula C10H10D6O5 indicates ten carbon atoms, ten hydrogen atoms (some of which are deuterium), and five oxygen atoms. The compound’s structure consists of a carbonyl group (C=O) and an acetoxy group (OCOCH3) attached to the central carbon atom. The methylpropyl ester moiety is linked to another carbon atom .


Chemical Reactions Analysis

3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester can participate in various chemical reactions typical of esters and ketones. These include hydrolysis (breaking the ester bond), reduction (conversion of the carbonyl group), and acylation reactions. Researchers often use it as a labeled substrate in metabolic studies .


Physical And Chemical Properties Analysis

  • Appearance : Colorless to pale yellow liquid .

Scientific Research Applications

Stereoselective Reduction

The compound 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester and its derivatives are used in stereoselective reductions. For instance, marine microalgae have been utilized to convert α- and β-keto esters to their corresponding hydroxy esters. Specifically, Ethyl 2-methyl-3-oxobutanoate was reduced by Nannochloropsis sp. to anti-hydroxy ester with significant diastereo- and enantioselectivity (Ishihara et al., 2001). Another study focused on the stereocontrolled reduction of α-keto esters using a thermophilic actinomycete, where Ethyl 3-methyl-2-oxobutanoate was reduced to (R)-alcohols with high enantiomeric excess (Ishihara et al., 2000).

Catalysis

The compound has also been used in catalytic processes. For instance, asymmetric catalytic hydrogenation of related keto esters has been studied, leading to enantiomerically pure isoprenoid building blocks with high enantiomeric excess (Ostermeier et al., 2003). Similarly, the Michael addition of β-keto esters to 3-buten-2-one was catalyzed by pentacoordinate organosilicate, providing high yields of the products (Tateiwa & Hosomi, 2001).

Structural Analysis and Complex Formation

Structure and Analysis

Studies have also been conducted on the structural aspects of related compounds. For example, the steric structure of fluorinated 2-arylhydrazono-3-oxo esters was investigated using spectroscopic methods and X-ray analysis, revealing the presence of intramolecular hydrogen bonds and isomer configurations (Khudina et al., 2009).

Complex Formation

Transition metal complexes involving ketoesters similar to 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester were synthesized and characterized, showing significant antimicrobial activity (Raman, Thangaraja, & Raja, 2005).

properties

IUPAC Name

(2-acetyloxy-2-methylpropyl) 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-7(11)5-9(13)14-6-10(3,4)15-8(2)12/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUSSQJYTJBVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCC(C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652665
Record name 2-(Acetyloxy)-2-methylpropyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester

CAS RN

106685-66-9
Record name 2-(Acetyloxy)-2-methylpropyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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